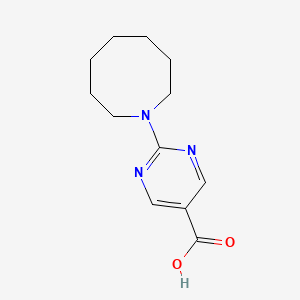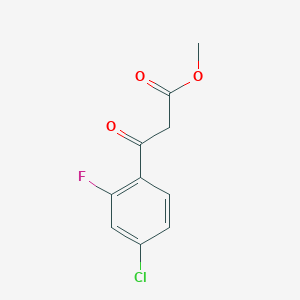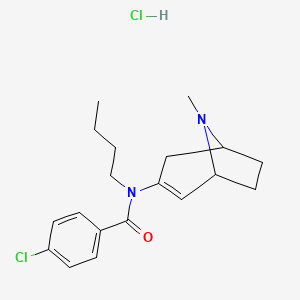![molecular formula C13H14F6N2 B1653131 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline CAS No. 175277-70-0](/img/structure/B1653131.png)
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline
概要
説明
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline is an organic compound characterized by the presence of trifluoromethyl groups and a piperidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of trifluoromethyl groups into organic compounds . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
科学的研究の応用
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity
作用機序
The mechanism of action of 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline can be compared with other trifluoromethylated compounds, such as:
4-Trifluoromethyl-piperidine: Similar in structure but lacks the aromatic ring.
Trifluoromethyl ketones: These compounds have different functional groups and properties.
Trifluoromethylated arenes: These compounds have trifluoromethyl groups attached to aromatic rings but may not have the piperidine ring . The uniqueness of this compound lies in its combination of trifluoromethyl groups and the piperidine ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
5-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6N2/c14-12(15,16)8-3-5-21(6-4-8)11-2-1-9(7-10(11)20)13(17,18)19/h1-2,7-8H,3-6,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBDURJFYHOORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372609 | |
| Record name | ZINC00126897 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-70-0 | |
| Record name | ZINC00126897 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B1653058.png)

![2-(3-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1653060.png)





